Ortho-Directed Metalation via MOM Protection
The methoxymethoxy (MOM) group serves as a relatively strong ortho-directing group in hydrogen-metal exchange reactions, enabling regioselective functionalization at positions adjacent to the protected oxygen [1]. In contrast, an unprotected phenol would undergo deprotonation to form a phenoxide, which alters the electronic and directing properties of the ring and precludes the same metalation selectivity. The target compound incorporates a MOM ether at the 5-position, ortho to the 6-methoxy group, thereby enabling controlled metalation chemistry not achievable with 5-hydroxy-6-methoxyindanone [1].
| Evidence Dimension | Directing group capability for ortho-metalation |
|---|---|
| Target Compound Data | MOM ether acts as a strong ortho-director; metalation site controllable by solvent donor capacity [1] |
| Comparator Or Baseline | 5-Hydroxy-6-methoxyindanone (free phenol): Deprotonates to phenoxide; metalation not feasible or non-regioselective |
| Quantified Difference | Qualitative difference in directing group ability; no direct comparative quantitative data available |
| Conditions | Hydrogen-metal exchange reactions; solvent donor strength influences substitution pattern (1,2,4 vs 1,2,3) [1] |
Why This Matters
This ortho-directing capability enables access to substitution patterns not available from the unprotected hydroxy analog, a critical differentiator for users requiring regioselective C–H functionalization.
- [1] Winkle, M. R., & Ronald, R. C. (1982). Regioselective Metalation Reactions of Some Substituted (Methoxymethoxy)arenes. The Journal of Organic Chemistry, 47(11), 2101–2108. View Source
